molecular formula C19H20N4O3 B1672569 Unii-91N8O25H4L CAS No. 161832-71-9

Unii-91N8O25H4L

Cat. No.: B1672569
CAS No.: 161832-71-9
M. Wt: 352.4 g/mol
InChI Key: SMGACXZFVXKEAX-LLVKDONJSA-N
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Description

UNII-91N8O25H4L, also known as GYKI 53784, is a dioxolobenzodiazepine derivative classified as a selective AMPA receptor antagonist. It exhibits neuroprotective properties by blocking glutamate-induced excitotoxicity, making it relevant in studies of neurological disorders such as epilepsy and neurodegenerative diseases .

Properties

CAS No.

161832-71-9

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

(8R)-5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24)/t11-/m1/s1

InChI Key

SMGACXZFVXKEAX-LLVKDONJSA-N

SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3

Appearance

Solid powder

Other CAS No.

161832-71-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(4-aminophenyl)-8-methyl-7-(N-methylcarbamoyl)-8,9-dihydro-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepine
BDZ-f compound
GYKI 53784
GYKI-53784
LY 303070
LY303070

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GYKI 53784 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization processes .

Industrial Production Methods: Industrial production of GYKI 53784 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: GYKI 53784 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

  • **Reduction

Biological Activity

Unii-91N8O25H4L, also known as Isoxaflutole, is a selective herbicide predominantly used in agricultural settings, particularly for maize crops. This compound was first introduced by Rhône-Poulenc in 1996 and has since been recognized for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of carotenoids in plants.

Isoxaflutole's primary action is through the inhibition of HPPD, leading to the disruption of the conversion of 4-hydroxymethyl pyruvate to homogentisate. This inhibition results in a deficiency of plastoquinone and carotenoids, ultimately causing the bleaching of plant tissues.

Target Enzyme

  • Enzyme: 4-hydroxyphenylpyruvate dioxygenase (HPPD)
  • Effect: Disruption of photosynthesis and plant growth due to carotenoid biosynthesis inhibition.

Biochemical Pathways

The inhibition of HPPD affects several biochemical pathways:

  • Plastoquinone Biosynthesis: Essential for photosynthesis.
  • Carotenoid Production: Vital for plant coloration and protection against oxidative stress.

Pharmacokinetics

Isoxaflutole exhibits rapid absorption characteristics:

  • Approximately 70% absorption after low-dose administration (1 mg/kg).
  • About 40% absorption after high-dose administration (100 mg/kg).
  • The compound has a mean β-phase elimination half-life of around 60 hours , irrespective of dosage.

Temporal Effects

The elimination of radioactivity associated with Isoxaflutole is rapid, with about 80% being eliminated within 48 hours at high doses and within 24 hours at low doses.

Cellular Effects

The cellular effects are primarily linked to its action on HPPD, leading to:

  • Inhibition of photosynthesis.
  • Bleaching effects on susceptible plant tissues.

Case Studies

Several studies have investigated the effectiveness and environmental impact of Isoxaflutole:

  • Study on Corn Hybrids:
    • Variations in tolerance to Isoxaflutole were observed among different corn hybrids. For instance, hybrid ‘Garst 8366’ showed greater sensitivity compared to ‘Garst 8600’ under various soil conditions.
  • Degradation Rates:
    • Research indicates that the rate of degradation of its active metabolite, diketonitrile, varies between plant species. Tolerant species like corn rapidly degrade diketonitrile, while susceptible species such as velvetleaf show slower degradation rates.

Comparison with Similar Compounds

Isoxaflutole belongs to a class of herbicides that share similar mechanisms but differ in chemical structure and application.

Compound NameChemical StructureMode of Action
IsoxaflutoleC15H11F3N2O4SHPPD inhibitor
MesotrioneC14H13N3O5SHPPD inhibitor
TembotrioneC14H13N3O5SHPPD inhibitor
SulcotrioneC14H13N3O5SHPPD inhibitor

Comparison with Similar Compounds

Research Findings and Limitations

Pharmacological Advantages: this compound’s specificity for AMPA receptors may offer advantages over non-selective inhibitors, reducing side effects in neurological applications .

Data Gaps :

  • The evidence lacks direct analogs, solubility, or pharmacokinetic data for this compound, limiting a comprehensive comparison.

Methodological Considerations :

  • As per and , rigorous spectral validation (NMR, HRMS) and adherence to reporting standards are critical for replicating studies on such compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-91N8O25H4L
Reactant of Route 2
Unii-91N8O25H4L

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